molecular formula C15H10N2O2 B1387702 3-Phenylquinoxaline-2-carboxylic acid CAS No. 92427-66-2

3-Phenylquinoxaline-2-carboxylic acid

Cat. No. B1387702
CAS RN: 92427-66-2
M. Wt: 250.25 g/mol
InChI Key: GUTASBJYGXIWLA-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .


Molecular Structure Analysis

The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .


Physical And Chemical Properties Analysis

PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-Phenylquinoxaline-2-carboxylic acid” and found some general information about the applications of carboxylic acids and quinoxaline derivatives. However, specific details about unique applications for this compound are not readily available in the search results.

Here’s a synthesized analysis based on the available information:

Nanotechnology Applications

Carboxylic acids have been reported to assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Organic Synthesis

Quinoxaline derivatives are utilized in organic synthesis due to their wide range of physicochemical and biological activities .

Catalysis

Derivatives of 3-phenylquinoxaline-2-carboxylic acid have been synthesized using various catalysts, which could have implications in pharmaceutical manufacturing processes .

Drug Discovery

Quinoxaline scaffolds, including those derived from 3-phenylquinoxaline-2-carboxylic acid, are important for leads in drug discovery due to their biological activities .

properties

IUPAC Name

3-phenylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTASBJYGXIWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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